molecular formula C7H6BrNO2 B042877 2-Nitrobenzyl bromide CAS No. 3958-60-9

2-Nitrobenzyl bromide

Cat. No.: B042877
CAS No.: 3958-60-9
M. Wt: 216.03 g/mol
InChI Key: HXBMIQJOSHZCFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrobenzyl bromide can be synthesized through the bromination of 2-nitrotoluene. One common method involves the use of bromine in the presence of a radical initiator such as azodiisobutyronitrile (AIBN) in a solvent like carbon tetrachloride. The reaction mixture is heated and stirred, and bromine is added dropwise. The reaction is maintained at reflux for several hours until the bromination is complete .

Industrial Production Methods: An industrial method for producing this compound involves the use of ortho-nitrotoluene, hydrogen bromide, a catalyst like azodiisobutyronitrile, and a phase transfer agent such as polyvinyl alcohol. The mixture is heated, and hydrogen peroxide is added dropwise. The reaction is carried out at a temperature range of 50-82°C. After the reaction, the product is purified through recrystallization using petroleum ether .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic substitution: Products include 2-nitrobenzyl derivatives such as 2-nitrobenzyl thiol, 2-nitrobenzyl amine, and 2-nitrobenzyl alcohol.

    Reduction: The major product is 2-aminobenzyl bromide.

    Oxidation: The major product is 2-nitrobenzaldehyde.

Comparison with Similar Compounds

    2-Nitrobenzyl chloride: Similar to 2-nitrobenzyl bromide but with a chlorine atom instead of bromine. It is less reactive due to the weaker leaving ability of chlorine compared to bromine.

    2-Nitrobenzyl alcohol: Contains a hydroxyl group instead of a bromine atom. It is used as an intermediate in the synthesis of other compounds.

    2-Nitrobenzyl acetate: An ester derivative of 2-nitrobenzyl alcohol. It is used in organic synthesis as a protecting group.

Uniqueness: this compound is unique due to its high reactivity, which makes it an excellent protecting group in organic synthesis. Its ability to undergo various chemical reactions, including nucleophilic substitution, reduction, and oxidation, makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

1-(bromomethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrNO2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBMIQJOSHZCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192699
Record name alpha-Bromo-2-nitrotoluene
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3958-60-9
Record name 2-Nitrobenzyl bromide
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Record name alpha-Bromo-2-nitrotoluene
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Record name 3958-60-9
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Record name alpha-Bromo-2-nitrotoluene
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Record name α-bromo-2-nitrotoluene
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Synthesis routes and methods I

Procedure details

Even the side-chain brominations of o-nitrotoluene in a carbon tetrachloride/water mixture using elementary bromine and under UV-irradiation, which have been described recently in German Democratic Republic patent specifications Nos. 74279 and 82463, provide only o-nitrobenzyl bromide in a yield of 45 to 55%. Continuation of the bromination did not prove advantageous. The process described in German Democratic Republic patent specification No. 118609 affords a somewhat better yield when o-nitrotoluene is brominated in carbon tetrachloride under irradiation with visible or ultra-violet light or using peroxide as catalyst; but in this process too it was not possible to obtain either a benzal bromide or a complete bromination of o-nitrotoluene as starting material to benzyl bromide.
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Synthesis routes and methods II

Procedure details

13.7 g of o-nitrotoluene, 38.8 g of chlorobenzene, 0.24 g of conc. H2SO4 and 19.8 g of 47% strength aqueous hydrobromic acid were mixed at 62° C. in a 250 ml stirred apparatus, 2.32 g of 2,2'-azobis(2-methylpropionitrile) were added and, while stirring vigorously, 11.6 g of peroxyacetic acid (32% strength) were added dropwise in small portions over the course of 25.5 hours.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

1-Methyl-2-nitro-benzene was reacted with N-bromosuccinamide as described in the synthesis of Example 1e to obtain the title compound.
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Synthesis routes and methods V

Procedure details

1-Methyl-2-nitro-benzene was reacted with N-bromosuccinimide as described in the synthesis of Example 1e to obtain the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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